(S)-3-(N-Boc-N-methyl-amino)butanoic acid
Overview
Description
(S)-3-(N-Boc-N-methyl-amino)butanoic acid, also known as Boc-3-amino-4-pentenoic acid, is a chemical compound that is widely used in scientific research. It is an amino acid derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents the binding of GABA, which leads to a decrease in the activity of the receptor. This results in various physiological effects, such as muscle relaxation and sedation.
Biochemical and Physiological Effects:
(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects. It also has anticonvulsant properties and has been used in the treatment of epilepsy. (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has several advantages for lab experiments. It is a readily available compound and can be easily synthesized. It is also stable and can be stored for long periods of time. However, one limitation of (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid is that it is a competitive antagonist of the GABA receptor, which may limit its use in certain experiments.
Future Directions
For research include the development of new analogs, investigation of neuroprotective effects, and the use of (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid as a building block for the synthesis of new compounds.
Scientific Research Applications
(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has been used in various scientific research applications. It has been shown to be an effective ligand for the GABA receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation. (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has also been used as a building block for the synthesis of various peptides and proteins.
properties
IUPAC Name |
(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMMBUTUOAXHP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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